molecular formula C7H12O3 B14792224 3-Acetoxy-5-hydroxy-cyclopentane

3-Acetoxy-5-hydroxy-cyclopentane

Cat. No.: B14792224
M. Wt: 144.17 g/mol
InChI Key: BWFGXNSNXSWGQA-UHFFFAOYSA-N
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Description

(1S,3R)-3-Hydroxycyclopentyl acetate is an organic compound characterized by a cyclopentane ring with a hydroxyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-hydroxycyclopentyl acetate can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired compound . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of (1S,3R)-3-hydroxycyclopentyl acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and sustainable synthesis methods are preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Hydroxycyclopentyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the acetate ester can produce cyclopentanol derivatives .

Scientific Research Applications

(1S,3R)-3-Hydroxycyclopentyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-3-hydroxycyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor for the synthesis of compounds that inhibit enzymes or modulate signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-tert-Butylcyclohexyl acetate
  • (1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane

Uniqueness

(1S,3R)-3-Hydroxycyclopentyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(3-hydroxycyclopentyl) acetate

InChI

InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3

InChI Key

BWFGXNSNXSWGQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(C1)O

Origin of Product

United States

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